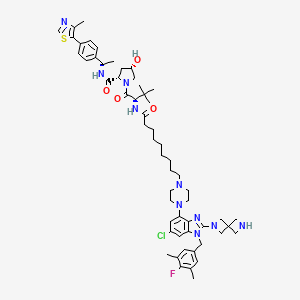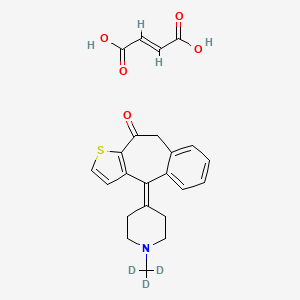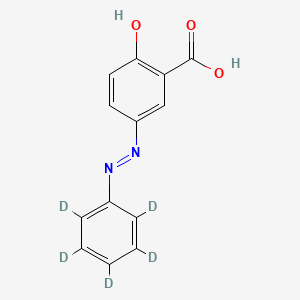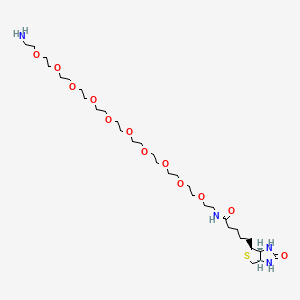
Biotin-PEG10-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-PEG10-amine is a compound that combines biotin, a water-soluble B-complex vitamin, with a polyethylene glycol (PEG) chain consisting of ten ethylene glycol units, and an amine group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG10-amine typically involves the conjugation of biotin to a PEG chain with an amine group at the terminal end. The process begins with the activation of biotin using a coupling reagent such as N-hydroxysuccinimide (NHS) ester. The activated biotin is then reacted with a PEG chain that has a terminal amine group, forming a stable amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure consistency and yield. The final product is purified using techniques such as chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Biotin-PEG10-amine can undergo various chemical reactions, including:
Substitution Reactions: The amine group can react with carboxylic acids or activated esters to form amide bonds.
Click Chemistry: The PEG chain can participate in copper-catalyzed azide-alkyne cycloaddition reactions.
Common Reagents and Conditions
N-Hydroxysuccinimide (NHS) Esters: Used for activating carboxyl groups to react with the amine group.
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole rings.
Major Products Formed
The major products formed from these reactions include biotinylated proteins, peptides, and other biomolecules that have been modified to include the this compound linker .
Applications De Recherche Scientifique
Biotin-PEG10-amine has a wide range of applications in scientific research:
Mécanisme D'action
Biotin-PEG10-amine exerts its effects through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. This strong binding interaction is used to immobilize or capture biotinylated molecules on surfaces coated with avidin or streptavidin. The PEG chain provides flexibility and solubility, while the amine group allows for further conjugation to other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin-PEG2-amine: A shorter PEG chain with similar biotinylation properties.
Biotin-PEG4-amine: A medium-length PEG chain used for similar applications.
Azido-PEG10-amine: Contains an azide group instead of biotin, used in click chemistry reactions.
Uniqueness
Biotin-PEG10-amine is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG linkers. This makes it particularly useful in applications where steric hindrance needs to be minimized .
Propriétés
Formule moléculaire |
C32H62N4O12S |
|---|---|
Poids moléculaire |
726.9 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C32H62N4O12S/c33-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-34-30(37)4-2-1-3-29-31-28(27-49-29)35-32(38)36-31/h28-29,31H,1-27,33H2,(H,34,37)(H2,35,36,38)/t28-,29-,31-/m0/s1 |
Clé InChI |
DDJJURBREVHTMD-QMOZSOIISA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


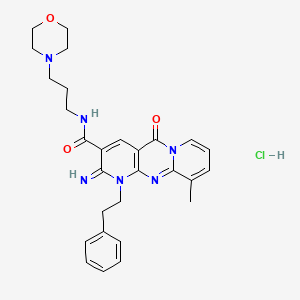
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)
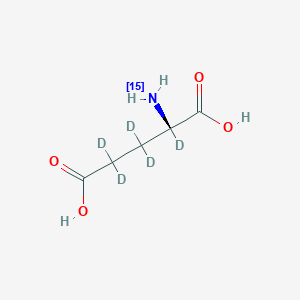


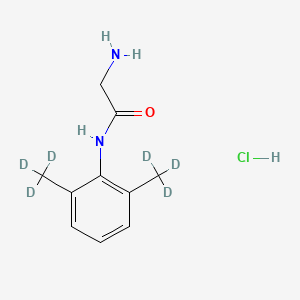

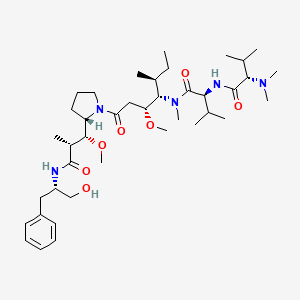
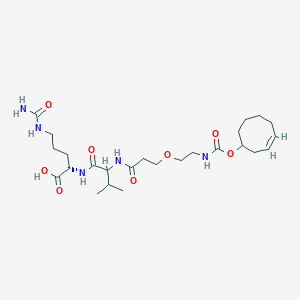
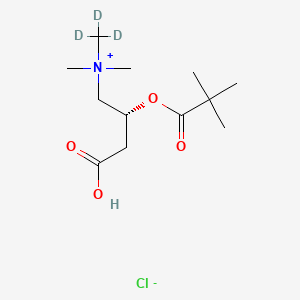
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)
